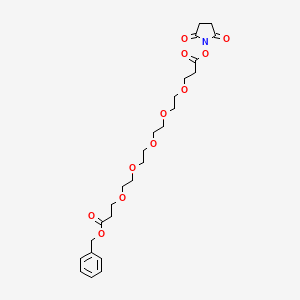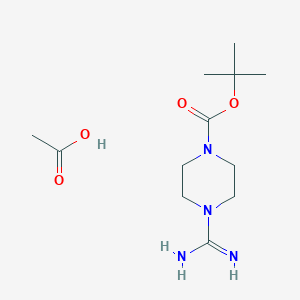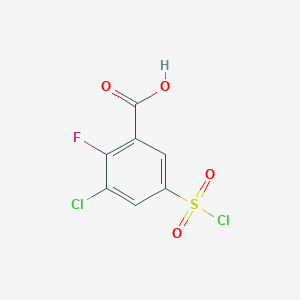
α-スクシンイミジルエステル-ω-カルボキシベンジルエステルテトラ(エチレングリコール)
概要
説明
1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group and multiple ether linkages, making it a subject of interest for researchers.
科学的研究の応用
1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
Target of Action
The primary targets of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) are primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium .
Mode of Action
Alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) interacts with its targets through a process known as conjugation. This compound belongs to a class of reagents known as N-hydroxysuccinimide (NHS) esters, which are popular for protein crosslinking and labeling . NHS esters form chemical bonds with primary amines, either through acylation or alkylation .
Biochemical Pathways
The biochemical pathways affected by alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) involve the crosslinking or labeling of peptides and proteins. The compound’s interaction with primary amines can lead to changes in protein structure and function .
Result of Action
The molecular and cellular effects of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol)'s action depend on the specific proteins it interacts with. By forming stable linkages with primary amines, the compound can alter protein structure and function, potentially leading to changes in cellular processes .
Action Environment
The action of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is influenced by environmental factors such as pH. The compound’s reactivity with primary amines is optimal at physiologic pH . Other factors, such as temperature and the presence of other reactive groups, may also influence the compound’s action, efficacy, and stability.
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the compound may gradually lose its activity . Researchers must consider the stability and degradation of the compound when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and altered metabolic processes . Researchers must carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
Alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Subcellular Localization
The subcellular localization of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can vary depending on its localization, affecting cellular processes and biochemical reactions . Researchers must consider the subcellular distribution of the compound when designing experiments and interpreting results.
準備方法
The synthesis of 1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate involves several steps. The primary synthetic route includes the reaction of benzyl alcohol with 2,5-dioxopyrrolidin-1-yl acetic acid under specific conditions to form the intermediate product. This intermediate is then reacted with a series of ethylene glycol units to form the final compound. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
化学反応の分析
1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with halogens or other nucleophiles.
類似化合物との比較
1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate can be compared with other similar compounds, such as:
Bis (2,5-dioxopyrrolidin-1-yl) 4,7,10,13-tetraoxahexadecane-1,16-dioate: This compound has a similar structure but with fewer ether linkages.
Bis (2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19-hexaoxadocosanedioate:
特性
IUPAC Name |
benzyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO11/c27-22-6-7-23(28)26(22)37-25(30)9-11-32-13-15-34-17-19-35-18-16-33-14-12-31-10-8-24(29)36-20-21-4-2-1-3-5-21/h1-5H,6-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGAVRASPNCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)








